molecular formula C17H22N4O B2888013 N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide CAS No. 1797329-38-4

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide

Cat. No.: B2888013
CAS No.: 1797329-38-4
M. Wt: 298.39
InChI Key: KEGNTERXMORFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide is a pyrimidine-based benzamide derivative characterized by a dimethylamino-substituted pyrimidine core linked to a 4-ethylbenzamide moiety. Its molecular formula is C₁₉H₂₅N₄O, with a molecular weight of 325.43 g/mol. The compound’s structure integrates a 6-methylpyrimidin-2-yl group, a dimethylamino substituent at the 4-position of the pyrimidine ring, and a 4-ethylbenzamide side chain.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)17(22)18-11-15-19-12(2)10-16(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGNTERXMORFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethylbenzoyl Chloride

The benzamide component originates from 4-ethylbenzoic acid, which undergoes acyl chloride formation. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C yields 4-ethylbenzoyl chloride. Excess reagent is removed via distillation or evaporation under reduced pressure.

Preparation of the Pyrimidine Amine Intermediate

The pyrimidine segment, [4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamine, is synthesized through nucleophilic substitution. Starting with 2-chloro-4-methyl-6-methylpyrimidine, dimethylamine gas or aqueous dimethylamine (40%) is introduced under reflux in tetrahydrofuran (THF), replacing the chlorine atom at the 4-position. Subsequent bromination at the 2-position using phosphorus tribromide (PBr₃) in acetonitrile, followed by amination with aqueous ammonia or methylamine, introduces the methylamine group.

Amide Coupling Reaction

The final step involves coupling 4-ethylbenzoyl chloride with [4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamine. This is achieved via Schotten-Baumann conditions, where the amine is dissolved in a biphasic system of water and ethyl acetate, with sodium hydroxide (NaOH) as a base. The acyl chloride is added dropwise at 0–5°C, and the mixture is stirred for 12–24 hours. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dimethylformamide (DMF) at room temperature ensures higher yields (75–85%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Controlled temperatures (0–25°C) during acylation prevent side reactions such as hydrolysis of the acyl chloride. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while THF balances solubility and reactivity. For the pyrimidine amination step, elevated temperatures (80–100°C) in ethanol or water accelerate substitution kinetics.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of dimethylamine (1.5–2.0 equivalents) ensures complete substitution of the pyrimidine chloro group. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in coupling reactions improve acylation efficiency by 15–20%.

Purification and Yield Enhancement

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures. The overall yield for the three-step sequence ranges from 60–72%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, pyrimidine-CH₃), 2.95 (s, 6H, N(CH₃)₂), 4.65 (s, 2H, CH₂NH), 7.35–7.80 (m, 4H, aromatic), 8.20 (s, 1H, pyrimidine-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 1220 cm⁻¹ (C–N stretch).
  • MS (ESI) : m/z 356.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 4.3 minutes, confirming homogeneity.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination between 4-ethylbenzaldehyde and [4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method yields <50% due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilization of the pyrimidine amine on Wang resin enables iterative coupling with 4-ethylbenzoic acid using HATU/DIPEA. While scalable, this approach requires specialized equipment and achieves moderate yields (65%).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during pyrimidine amination is minimized by using excess dimethylamine and controlled pH (8–9). Hydrolysis of the acyl chloride is mitigated by anhydrous conditions and rapid coupling.

Scalability Issues

Large-scale reactions face solubility limitations, addressed by switching from THF to DMF/water mixtures (9:1).

Industrial Applications and Modifications

The compound’s structural analogs are intermediates in kinase inhibitor development. Modifications such as fluorination at the benzamide para-position or replacing ethyl with cyclopropyl groups enhance metabolic stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide bond, potentially leading to ring-opened products or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biochemical assays.

Industry:

    Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex drug molecules.

Mechanism of Action

The mechanism by which N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide (Target) C₁₉H₂₅N₄O 325.43 4-Ethylbenzamide, 4-(dimethylamino)-6-methylpyrimidine High lipophilicity due to ethyl group; pyrimidine core may enhance binding affinity
N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide C₁₆H₂₀N₄O 284.36 2-Phenylacetamide substituent Smaller molecular size; potential for altered solubility vs. target compound
N-(4-Methoxybenzylidene)-4-(dimethylamino)benzamide C₁₇H₁₉N₃O₂ 297.35 Benzylidene (p-methoxy), dimethylamino benzamide HRMS: 305.1260; UV/IR data available for spectroscopic comparison
4,6-Diphenylpyrimidine-substituted benzamide (e.g., compound 6a-6f) C₂₉H₂₄N₄O₂ 460.53 4,6-Diphenylpyrimidine, aminophenyl side chain Reported antioxidant/antimicrobial activity; bulkier structure
N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]propyl-2-enamide C₁₀H₁₄N₄O 206.25 Prop-2-enamide substituent Smaller molecular weight; potential for improved metabolic stability

Substituent Effects on Physicochemical Properties

  • Ethyl vs.
  • Pyrimidine Substitution: The 4-dimethylamino-6-methylpyrimidine core differentiates the target from 4,6-diphenylpyrimidine derivatives (), which exhibit bulkier aromatic systems that may sterically hinder target binding .
  • Spectroscopic Profiles: N-(4-Methoxybenzylidene)-4-(dimethylamino)benzamide () shares a dimethylamino benzamide motif with the target compound. Its HRMS (305.1260) and NMR data provide benchmarks for validating synthetic routes or purity in related analogs .

Analytical Benchmarks

  • HRMS/NMR: The target compound’s dimethylamino and ethyl groups would produce distinct NMR signals (e.g., δ ~2.1–2.5 ppm for ethyl CH₂; δ ~3.0 ppm for dimethylamino N-CH₃) compared to methoxybenzylidene analogs (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : The carbonyl stretch (C=O) in the benzamide moiety (~1650–1700 cm⁻¹) would be consistent across analogs, while substituents like ethyl or phenyl alter fingerprint regions .

Biological Activity

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5C_{20}H_{25}N_{5}, and it features a pyrimidine ring substituted with a dimethylamino group, which is critical for its biological activity. The compound's structure can be represented as follows:

\text{N 4 dimethylamino 6 methylpyrimidin 2 yl methyl}-4-ethylbenzamide}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a related compound, 4-amino-N-[2(diethylamino)ethyl]benzamide, exhibited significant antibacterial activity against various strains of bacteria, suggesting that derivatives of this class may share similar properties. The effectiveness was measured using the Minimum Inhibitory Concentration (MIC) method, with results indicating notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteriaInhibition Zone (mm)MIC (µg/mL)
4-amino-N-[2(diethylamino)ethyl]benzamideE. coli81024
S. aureus1464
B. subtilis1632
Candida albicans1564

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The presence of the dimethylamino group is thought to enhance membrane permeability, allowing for better penetration into bacterial cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. One notable study focused on the synthesis and characterization of a related compound, revealing its potential as an antibacterial agent through various spectroscopic techniques and computational methods .

Another investigation utilized density functional theory (DFT) to assess the electronic properties of these compounds, indicating stability due to favorable energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These findings suggest that modifications in the molecular structure can significantly influence biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. A common approach involves reacting 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 4-ethylbenzylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~65–75%) and purity (>95%) . Critical parameters include temperature control (0–25°C) and inert atmosphere to prevent oxidation of the dimethylamino group.

Q. How can the structural integrity of the compound be validated post-synthesis?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, pyrimidine ring protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]+^+ = 356.1984; observed = 356.1982) .
  • HPLC : Purity assessment using a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., Src/Abl kinases) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations via nonlinear regression .
  • Cellular Uptake : LC-MS/MS quantification in lysates to assess permeability and intracellular accumulation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (via Olex2 interface) is ideal. Key steps:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check R1_1 (<5%), wR2_2, and fit parameters (GOF ≈ 1.0) . Example: A 2024 study resolved torsional angles between the pyrimidine and benzamide moieties (θ = 12.3°), confirming steric hindrance from the ethyl group .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

  • Substituent Modification : Replace the ethyl group with trifluoromethyl (increases lipophilicity; logP +0.5) or hydroxyl (enhances H-bonding) .
  • Biological Testing : Compare IC50_{50} values across analogs (e.g., 4-ethyl vs. 4-CF3_3 derivatives show 3-fold higher Abl kinase inhibition) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (ΔG ≤ -9 kcal/mol correlates with activity) .

Q. How should contradictory cytotoxicity data between cell lines be addressed?

  • Assay Replication : Triplicate experiments with positive controls (e.g., doxorubicin) to validate reproducibility .
  • Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant lines .
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., t1/2_{1/2} > 60 min in human liver microsomes) to rule out false negatives due to rapid degradation .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

  • PK Profiling : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; plasma sampling via LC-MS/MS reveals bioavailability (>40%) and Tmax_{\text{max}} (~2 hr) .
  • Xenograft Models : Subcutaneous K562 leukemia in nude mice (oral dosing, 25 mg/kg/day for 14 days) with tumor volume measurement (≥80% regression indicates efficacy) .
  • Toxicity : Monitor body weight, liver enzymes (ALT/AST), and histopathology for dose-limiting effects .

Methodological Notes

  • Data Contradictions : Always cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Pitfalls : Avoid prolonged exposure to acidic conditions to prevent dimethylamino group demethylation; use scavengers (e.g., triethylamine) during coupling .
  • Computational Tools : Gaussian 16 for DFT-based charge distribution analysis to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.